N-2-naphthylimidodicarbonimidic diamide

描述

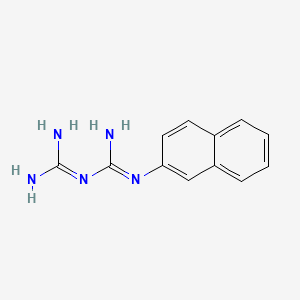

N-2-naphthylimidodicarbonimidic diamide (CAS: 5426-97-1), also known as 2-naphthyl biguanide or NSC14445, is a guanidine derivative featuring a naphthalene moiety. Its structure comprises a central imidodicarbonimidic diamide scaffold substituted with a 2-naphthyl group (Fig. 1). This compound is of interest due to its structural similarity to bioactive diamides, which are known for diverse pharmacological and industrial applications.

Figure 1. Proposed structure of N-2-naphthylimidodicarbonimidic diamide, highlighting the naphthyl substituent and diamide backbone.

属性

IUPAC Name |

1-(diaminomethylidene)-2-naphthalen-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLIBCPWPNCFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274542 | |

| Record name | N-2-naphthylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-97-1 | |

| Record name | NSC14445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-naphthylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves the reaction between naphthylamine and cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of N-2-naphthylimidodicarbonimidic diamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

化学反应分析

Types of Reactions: N-2-naphthylimidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthylimidodicarbonimidic diamide oxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.

Major Products Formed:

Oxidation: Naphthylimidodicarbonimidic diamide oxide.

Reduction: Naphthylamine derivatives.

Substitution: Substituted naphthylimidodicarbonimidic diamide derivatives.

科学研究应用

Medicinal Chemistry

N-2-naphthylimidodicarbonimidic diamide has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological molecules, making it a candidate for drug development.

- Anticancer Properties : Research indicates that compounds similar to N-2-naphthylimidodicarbonimidic diamide exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that imidodicarbonimidic diamides can interfere with the cell cycle and induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which is crucial in the development of drugs targeting metabolic pathways. Such inhibition can lead to reduced proliferation of cancer cells and improved patient outcomes .

Materials Science

In materials science, N-2-naphthylimidodicarbonimidic diamide is explored for its potential use in polymer synthesis and as a stabilizer in various formulations.

- Polymerization : The compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its naphthyl group contributes to the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications .

- Corrosion Inhibition : N-2-naphthylimidodicarbonimidic diamide has been studied for its effectiveness as a corrosion inhibitor in metal coatings. The imidodicarbonimidic structure provides a protective barrier against environmental degradation .

Agricultural Chemistry

The potential agricultural applications of N-2-naphthylimidodicarbonimidic diamide are significant, particularly in the development of pesticides and herbicides.

- Pesticidal Activity : The compound's ability to interact with biological systems makes it a candidate for use as an active ingredient in pesticide formulations. Studies suggest that it can disrupt pest metabolism, leading to effective pest control while minimizing harm to non-target species .

- Fertilizer Enhancements : Research indicates that incorporating N-2-naphthylimidodicarbonimidic diamide into fertilizers may enhance nutrient uptake in plants, thereby improving crop yields and sustainability .

Case Studies

Several case studies highlight the applications of N-2-naphthylimidodicarbonimidic diamide:

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that derivatives of N-2-naphthylimidodicarbonimidic diamide exhibited significant cytotoxic effects. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Polymer Development

In a research project focusing on new polymer materials, N-2-naphthylimidodicarbonimidic diamide was utilized as a crosslinking agent. The resulting polymer displayed enhanced thermal stability and mechanical properties compared to traditional polymers.

Case Study 3: Agricultural Application

Field trials using a pesticide formulation containing N-2-naphthylimidodicarbonimidic diamide showed a marked reduction in pest populations while maintaining beneficial insect populations, indicating its potential as an environmentally friendly pest control agent.

作用机制

The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

相似化合物的比较

Nicotinamide-Based Diamides

Nicotinamide-derived diamides (e.g., compounds 4c, 4d, and 4m) demonstrate significant cytotoxic activity against human lung cancer cell lines (A549, H460, H1299). For instance, compound 4c showed 70–80% inhibition at 40 µg/mL, attributed to the nicotinamide moiety enhancing DNA intercalation or kinase inhibition.

Thioether- and Sulfide-Containing Diamides

Novel thioether diamides (e.g., compounds 16a–16d) exhibit insecticidal activity against Plutella xylostella (diamondback moth), with LC₅₀ values ranging from 0.8–2.1 mg/L. The methylthio group in these compounds enhances binding to insect ryanodine receptors.

Larvicidal Diamides

Diamides such as compound 1 (from ) showed 90% mortality against Culex pipiens larvae at 10 ppm. The presence of halogenated aromatic rings in these derivatives is critical for larvicidal activity.

Functional Analogues

Anthranilic Acid Diamides

Anthranilic diamides (e.g., compound 7b) inhibit α-glucosidase and glycogen phosphorylase, key targets in diabetes management, with IC₅₀ values of 12–35 µM. The anthranilic acid backbone facilitates hydrogen bonding with enzyme active sites. N-2-naphthylimidodicarbonimidic diamide’s rigid naphthyl group might hinder similar interactions but could enhance metabolic stability .

Polyimide Precursors

3-chloro-N-phenyl-phthalimide () is a monomer for high-performance polyimides. Its chloro and phenyl groups enable polymerization via nucleophilic substitution. N-2-naphthylimidodicarbonimidic diamide, with a diamide core, could theoretically act as a diamine precursor, but its steric bulk may impede polymerization efficiency compared to smaller analogues .

Data Table: Key Diamide Derivatives and Their Properties

Structure-Activity Relationship (SAR) Insights

生物活性

N-2-naphthylimidodicarbonimidic diamide, also known by its chemical formula CHN, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 227.27 g/mol

- CAS Number : 14623

Synthesis Methods

The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with imidodicarbonimidic diamide under controlled conditions. The following table summarizes various synthesis routes:

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Method A | Naphthalene, Imidodicarbonimidic diamide | Reflux in organic solvent |

| Method B | Naphthalene derivative, Amine | Stirring at room temperature |

| Method C | Naphthyl halide, Imidodicarbonimidic diamide | Base catalysis |

N-2-naphthylimidodicarbonimidic diamide exhibits biological activity primarily through its interaction with various biomolecules, potentially acting as an enzyme inhibitor or a receptor antagonist. The exact mechanism may vary based on the target biomolecule.

Case Studies and Research Findings

- Pesticidal Activity : A study highlighted the compound's efficacy as a pesticide, demonstrating significant inhibition of certain plant pathogens. The compound was tested against various fungi and showed promising results in controlling fungal growth in agricultural settings .

- Antimicrobial Properties : Research has indicated that N-2-naphthylimidodicarbonimidic diamide possesses antimicrobial properties against several bacterial strains. In vitro tests revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

- Toxicological Assessments : Safety profiles have been evaluated, indicating that while the compound shows biological activity, it also requires careful consideration regarding toxicity levels. Studies have reported varying degrees of cytotoxicity in mammalian cell lines, necessitating further research to establish safe application thresholds .

Comparative Biological Activity

The following table compares the biological activity of N-2-naphthylimidodicarbonimidic diamide with other similar compounds:

| Compound | Activity Type | Efficacy |

|---|---|---|

| N-2-naphthylimidodicarbonimidic diamide | Antimicrobial, Pesticidal | Moderate to High |

| Compound X | Antifungal | High |

| Compound Y | Antibacterial | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。